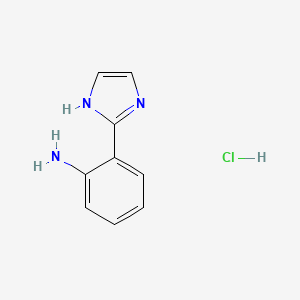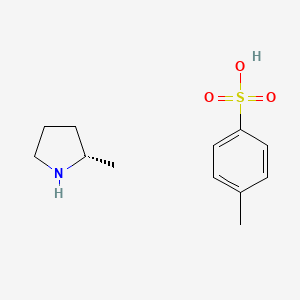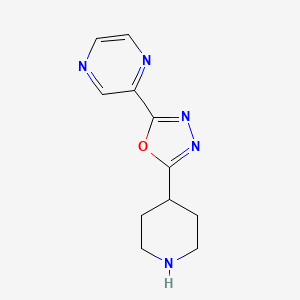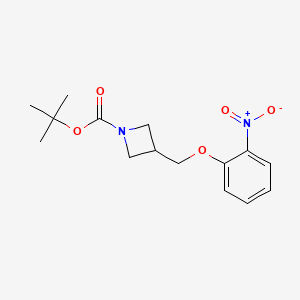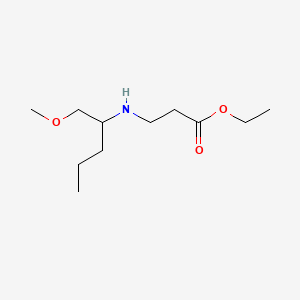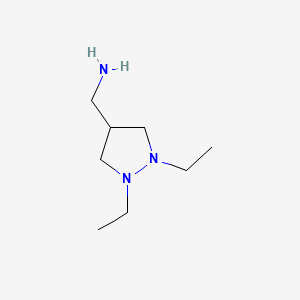
(1,2-Diethylpyrazolidin-4-yl)methanamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(1,2-Diethylpyrazolidin-4-yl)methanamine is a heterocyclic organic compound featuring a pyrazolidine ring substituted with ethyl groups at positions 1 and 2, and a methanamine group at position 4
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of (1,2-Diethylpyrazolidin-4-yl)methanamine typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of diethylhydrazine with formaldehyde and subsequent cyclization to form the pyrazolidine ring. The methanamine group is then introduced through reductive amination using formaldehyde and ammonia or an amine source.
Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions, such as temperature and pressure, are crucial for efficient production. The compound is typically purified through distillation or recrystallization.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, often leading to the formation of corresponding N-oxides.
Reduction: The compound can be reduced to form various derivatives, depending on the reducing agents used.
Substitution: It can participate in nucleophilic substitution reactions, where the methanamine group can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are frequently used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.
Major Products:
Oxidation: N-oxides of this compound.
Reduction: Various reduced derivatives depending on the specific conditions.
Substitution: Substituted pyrazolidine derivatives with different functional groups.
科学的研究の応用
(1,2-Diethylpyrazolidin-4-yl)methanamine has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the development of new materials with specific properties, such as polymers and resins.
作用機序
The mechanism of action of (1,2-Diethylpyrazolidin-4-yl)methanamine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways depend on the specific application and the biological system being studied. For instance, in antimicrobial research, it may inhibit bacterial enzymes, leading to cell death.
類似化合物との比較
- (1,2-Dimethylpyrazolidin-4-yl)methanamine
- (1,2-Diethylpyrazolidin-4-yl)methanol
- (1,2-Diethylpyrazolidin-4-yl)acetic acid
Comparison: (1,2-Diethylpyrazolidin-4-yl)methanamine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to (1,2-Dimethylpyrazolidin-4-yl)methanamine, the ethyl groups provide increased lipophilicity, potentially enhancing its interaction with lipid membranes. The methanamine group offers versatility in chemical modifications, making it a valuable intermediate in synthetic chemistry.
特性
IUPAC Name |
(1,2-diethylpyrazolidin-4-yl)methanamine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H19N3/c1-3-10-6-8(5-9)7-11(10)4-2/h8H,3-7,9H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LWJUZOMOLAVPBP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CC(CN1CC)CN |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H19N3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
157.26 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
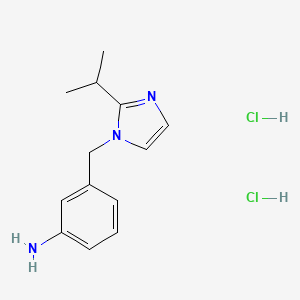

![Tert-butyl 6-hydroxy-3-azabicyclo[3.1.1]heptane-3-carboxylate](/img/structure/B568031.png)

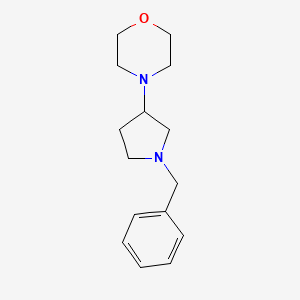
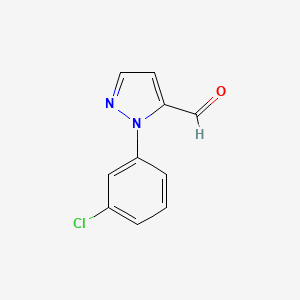


![7H-pyrrolo[2,3-d]pyrimidin-4-amine hydrochloride](/img/structure/B568040.png)
